Cas no 1308669-68-2 (4-(4-Formylpyridin-3-yl)-2-methylbenzonitrile)

4-(4-Formylpyridin-3-yl)-2-methylbenzonitrile 化学的及び物理的性質
名前と識別子
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- 4-(4-formylpyridin-3-yl)-2-methylbenzonitrile
- MGJUIKRXVZTIJJ-UHFFFAOYSA-N
- Benzonitrile, 4-(4-formyl-3-pyridinyl)-2-methyl-
- 4-(4-Formylpyridin-3-yl)-2-methylbenzonitrile
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- MDL: MFCD30145475
- インチ: 1S/C14H10N2O/c1-10-6-11(2-3-12(10)7-15)14-8-16-5-4-13(14)9-17/h2-6,8-9H,1H3
- InChIKey: MGJUIKRXVZTIJJ-UHFFFAOYSA-N
- ほほえんだ: O=CC1C=CN=CC=1C1=CC=C(C#N)C(C)=C1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 319
- トポロジー分子極性表面積: 53.8
4-(4-Formylpyridin-3-yl)-2-methylbenzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 161443-1g |
4-(4-Formylpyridin-3-yl)-2-methylbenzonitrile, 95% |
1308669-68-2 | 95% | 1g |
$1276.00 | 2023-09-07 |
4-(4-Formylpyridin-3-yl)-2-methylbenzonitrile 関連文献
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
4-(4-Formylpyridin-3-yl)-2-methylbenzonitrileに関する追加情報
Introduction to 4-(4-Formylpyridin-3-yl)-2-methylbenzonitrile (CAS No. 1308669-68-2)
4-(4-Formylpyridin-3-yl)-2-methylbenzonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 1308669-68-2, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic aromatic nitrile features a unique structural framework that has garnered considerable attention due to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The compound’s molecular structure comprises a benzene ring substituted with a nitrile group at the 2-position and an aldehyde-functionalized pyridine ring at the 4-position, linked through a methylene bridge. Such a configuration endows it with distinct reactivity patterns, making it a valuable intermediate in synthetic chemistry.
The aldehyde functionality in the 4-(4-formylpyridin-3-yl)-2-methylbenzonitrile moiety is particularly noteworthy, as it serves as a versatile handle for further chemical transformations. This feature allows for its incorporation into more complex molecules via condensation reactions, Schiff base formations, or as a precursor in cross-coupling reactions. The presence of the methyl group at the 2-position of the benzene ring further modulates the electronic properties of the molecule, influencing its interactions with biological targets. These structural attributes have positioned this compound as a promising candidate for exploring new pharmacophores and drug candidates.
In recent years, there has been growing interest in leveraging heterocyclic compounds like 4-(4-formylpyridin-3-yl)-2-methylbenzonitrile in drug discovery efforts. Heterocycles are ubiquitous in natural products and pharmaceuticals, often serving as key structural components responsible for biological activity. The pyridine ring, in particular, is a privileged scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and π-stacking interactions with biological targets. The aldehyde group on the pyridine ring further enhances its utility by enabling post-functionalization strategies that can fine-tune pharmacological properties.
One of the most compelling aspects of 4-(4-formylpyridin-3-yl)-2-methylbenzonitrile is its potential role in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in cellular signaling pathways and are frequently implicated in various diseases, including cancer. Small-molecule inhibitors targeting kinases have become cornerstone therapeutics, and there is an ongoing demand for new inhibitors with improved efficacy and selectivity. The structural features of this compound make it an attractive building block for designing kinase inhibitors. For instance, the pyridine ring can mimic ATP binding pockets, while the aldehyde group can participate in covalent bond formation or form hydrogen bonds to enhance binding affinity.
Recent studies have highlighted the importance of C-nucleoside analogs in antiviral and anticancer therapies. Nucleoside analogs are synthetic molecules that mimic natural nucleosides and can interfere with nucleic acid synthesis or replication. The formylpyridinyl moiety in 4-(4-formylpyridin-3-yl)-2-methylbenzonitrile could be strategically incorporated into such analogs to improve metabolic stability or enhance binding to viral enzymes. For example, modifications at the aldehyde position could lead to Schiff base derivatives that exhibit inhibitory activity against viral polymerases or reverse transcriptases. Such derivatives could be particularly valuable in developing treatments for RNA viruses, including those responsible for emerging infectious diseases.
The compound’s potential extends beyond kinase inhibition and nucleoside analogs. Its unique structure also makes it suitable for exploring interactions with other enzyme families, such as proteases or phosphodiesterases, which are critical targets in drug development. Additionally, the presence of both electron-withdrawing (nitrile) and electron-donating (methyl) groups allows for fine-tuning of physicochemical properties like solubility and lipophilicity, which are essential factors in drug design. By modifying substituents on the benzene or pyridine rings, chemists can optimize these properties to achieve desired pharmacokinetic profiles.
Synthetic methodologies have been increasingly refined to facilitate access to complex heterocyclic compounds like 4-(4-formylpyridin-3-yl)-2-methylbenzonitrile. Advances in transition metal-catalyzed cross-coupling reactions have enabled efficient construction of carbon-carbon bonds between the pyridine and benzene moieties. Additionally, palladium-catalyzed coupling reactions have been employed to introduce various substituents at specific positions within these rings. These synthetic strategies have not only improved yields but also allowed for greater functional diversity, paving the way for rapid discovery and optimization of novel derivatives.
The application of computational chemistry has further accelerated the development process for compounds like 4-(4-formylpyridin-3-yl)-2-methylbenzonitrile. Molecular modeling techniques enable researchers to predict binding affinities, assess metabolic stability, and identify potential liabilities early in the discovery pipeline. By integrating experimental data with computational predictions, chemists can make informed decisions about which derivatives warrant further exploration, thereby reducing time-to-market for new therapeutics.
In conclusion,4-(4-formylpyridin-3-yl)-2-methylbenzonitrile (CAS No. 1308669-68-2) represents a structurally intriguing compound with broad applicability in pharmaceutical research and drug development. Its unique combination of functional groups—particularly the aldehyde on the pyridine ring—makes it a versatile intermediate for constructing complex molecules with potential therapeutic value. As research continues to uncover new applications for heterocyclic compounds,4-(4-formylpyridin-3-yl)-2-methylbenzonitrile is poised to play an increasingly important role in addressing unmet medical needs across multiple therapeutic areas.
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